

# In-Depth Technical Guide: 2-Chloro-5,8-dimethoxy-4-methylquinoline

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## Compound of Interest

Compound Name: 2-Chloro-5,8-dimethoxy-4-methylquinoline

Cat. No.: B187748

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CAS Number: 58868-27-2

For Research, Scientific, and Drug Development Professionals

## Introduction

**2-Chloro-5,8-dimethoxy-4-methylquinoline** is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The specific substitutions of a chloro group at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-position of the quinoline ring suggest that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information regarding its synthesis, chemical properties, and potential biological significance.

## Physicochemical Properties

While detailed experimental data for **2-Chloro-5,8-dimethoxy-4-methylquinoline** is limited in publicly available literature, a summary of its basic properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Chloro-5,8-dimethoxy-4-methylquinoline**

Property	Value	Source
CAS Number	58868-27-2	ChemSrc[2]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> ClNO <sub>2</sub>	Sigma-Aldrich[3]
Molecular Weight	237.68 g/mol	Sigma-Aldrich[3]
Appearance	Solid (predicted)	ChemSrc[2]
Stability	Stable under recommended storage conditions.	ChemSrc[2]

## Synthesis

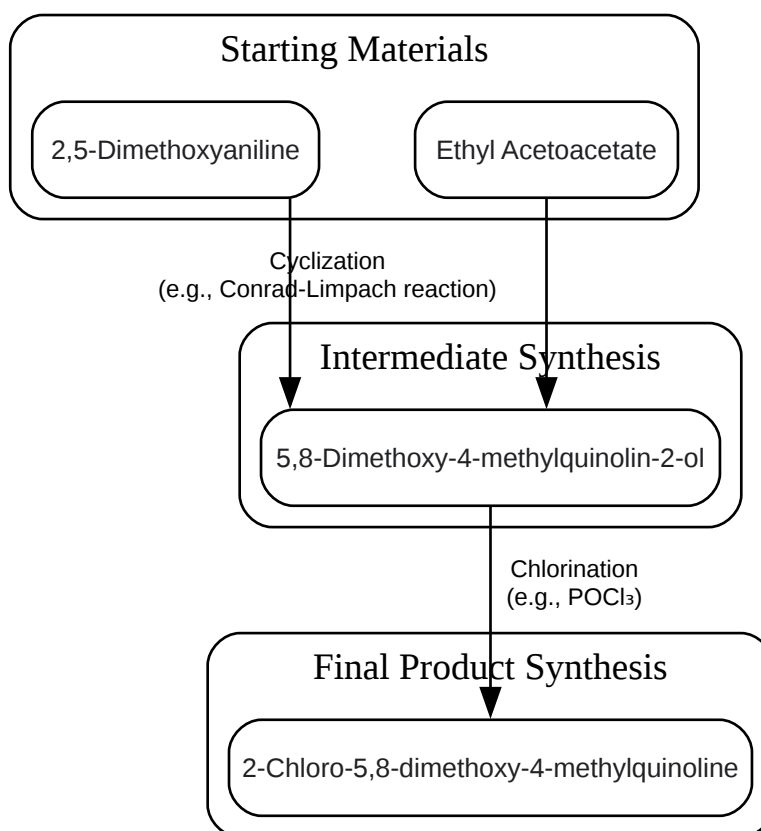
A definitive, step-by-step synthesis protocol specifically for **2-Chloro-5,8-dimethoxy-4-methylquinoline** is not readily available in peer-reviewed literature. However, based on established quinoline synthesis methodologies and protocols for structurally similar compounds, a plausible synthetic route can be proposed.

## Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclization of a suitably substituted aniline, such as 2,5-dimethoxyaniline, followed by chlorination. The Conrad-Limpach or Doebner-von Miller reactions are common methods for constructing the quinoline core.[4][5]

A potential precursor for this synthesis is 2,5-dimethoxy-4-chloroaniline, which can be synthesized from hydroquinone through a multi-step process involving alkylation, chlorination, nitration, and subsequent reduction.[6][7][8][9]

The general workflow for such a synthesis is depicted in the following diagram:



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Caption: Proposed synthetic workflow for **2-Chloro-5,8-dimethoxy-4-methylquinoline**.

## Experimental Protocol: General Chlorination of a Hydroxyquinoline Intermediate

The following is a generalized protocol for the chlorination of a hydroxyquinoline precursor, adapted from procedures for similar compounds.<sup>[10]</sup> Note: This protocol has not been specifically optimized for **2-Chloro-5,8-dimethoxy-4-methylquinoline** and should be adapted and optimized by qualified personnel.

Materials:

- 4-Hydroxy-5,8-dimethoxy-2-methylquinoline (or related precursor)
- Phosphorus oxychloride (POCl<sub>3</sub>)

- Dry toluene (or other suitable inert solvent)
- Ice
- Saturated sodium bicarbonate solution
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the hydroxyquinoline precursor in dry toluene.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) to the suspension via the dropping funnel at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization.

## Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for **2-Chloro-5,8-dimethoxy-4-methylquinoline** is not widely published. However, based on the analysis of structurally related dimethoxy-quinoline derivatives, the expected spectral features can be predicted.[\[11\]](#)[\[12\]](#)

Table 2: Predicted Spectroscopic Data for **2-Chloro-5,8-dimethoxy-4-methylquinoline**

Technique	Predicted Features
<sup>1</sup> H NMR	Aromatic protons on the quinoline ring, singlets for the two methoxy groups, and a singlet for the methyl group.
<sup>13</sup> C NMR	Resonances for the aromatic carbons of the quinoline core, the methoxy carbons, and the methyl carbon.
IR Spectroscopy	Characteristic peaks for C-Cl, C-O (methoxy), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the chlorine atom.

## Potential Biological Activity and Applications in Drug Development

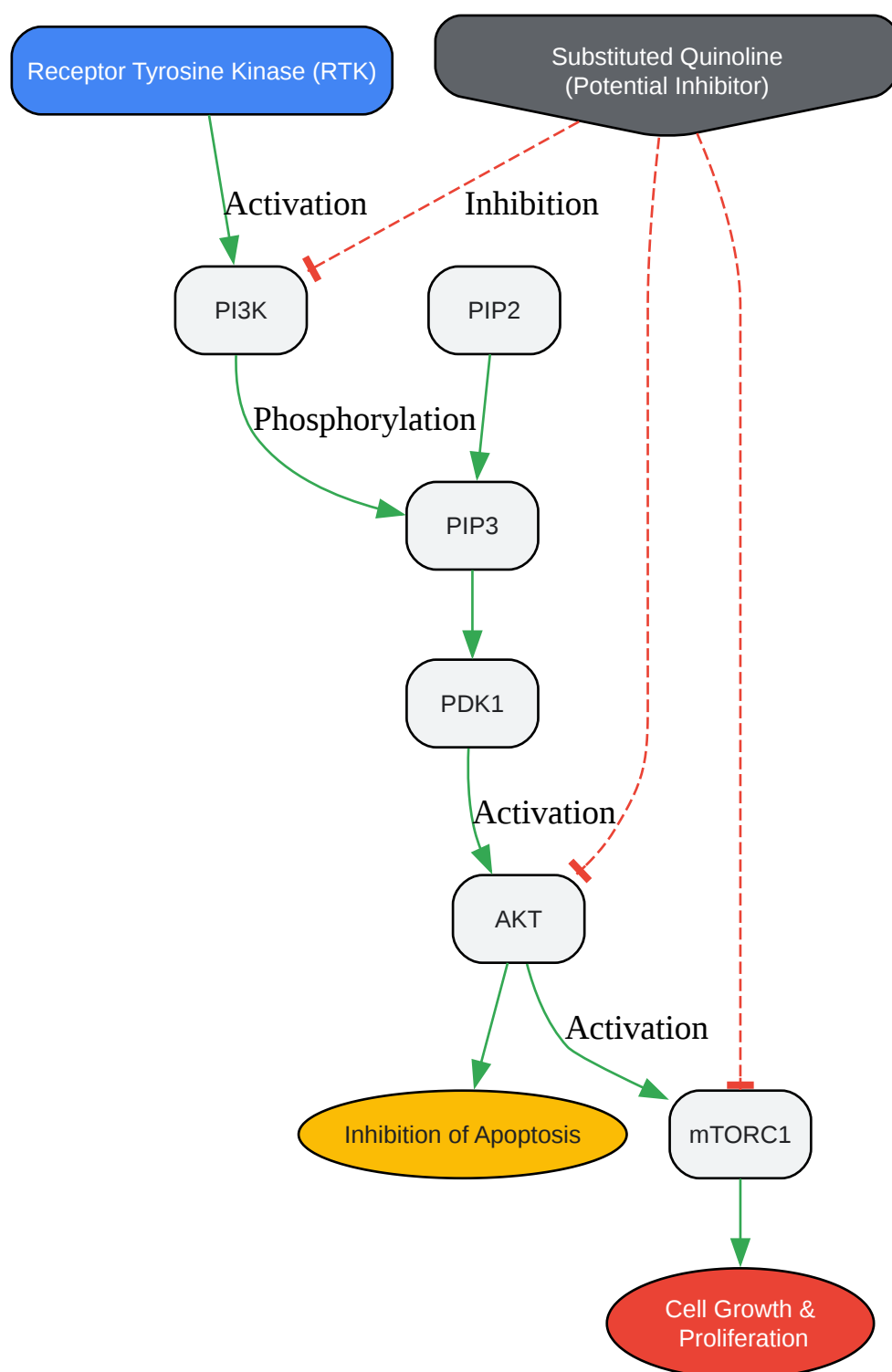
While there are no direct studies on the biological activity of **2-Chloro-5,8-dimethoxy-4-methylquinoline**, the broader class of substituted quinolines has shown significant promise in drug development.

### Anticancer Potential

Numerous quinoline derivatives have been investigated as anticancer agents.[\[1\]](#) A structurally related, more complex compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated cytotoxic activity against colorectal cancer cell lines by modulating the

PI3K/AKT/mTOR signaling pathway.<sup>[1]</sup> This suggests that **2-Chloro-5,8-dimethoxy-4-methylquinoline** could serve as a scaffold for the development of novel anticancer drugs.

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for quinoline-based inhibitors.



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Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by substituted quinolines.

## Other Potential Applications

Derivatives of quinoline have also been explored for their antimicrobial and anti-inflammatory activities.[13] The presence of the chloro and methoxy groups on the quinoline ring of the target compound could modulate these activities.

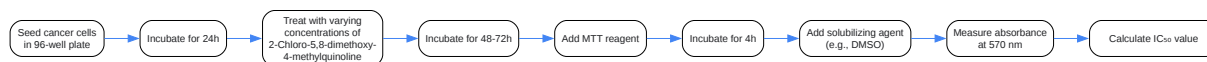
## Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological potential of **2-Chloro-5,8-dimethoxy-4-methylquinoline**, standard in vitro assays would be the initial step.

### In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.

Workflow:



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Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

## Conclusion

**2-Chloro-5,8-dimethoxy-4-methylquinoline** is a chemical entity with significant potential as a building block in the development of new therapeutic agents, particularly in the field of oncology. While direct experimental data on this specific compound is scarce, this guide provides a comprehensive overview based on the chemistry and biological activities of structurally related molecules. Further research is warranted to fully elucidate the synthetic pathways, physicochemical properties, and pharmacological profile of this promising compound.



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